![molecular formula C41H61ClN14O9 B1496598 Antho-rpamide II CAS No. 352280-38-7](/img/structure/B1496598.png)
Antho-rpamide II
Overview
Description
Antho-rpamide II is a cyclic peptide that has been found to exhibit potent biological activity. It was first isolated from the marine sponge, Hymeniacidon sp. in 1992. Since then, it has been the subject of numerous studies, which have aimed to elucidate its mechanism of action and explore its potential applications in scientific research.
Scientific Research Applications
Impact on Visual Health
Antho-rpamide II, as a class of anthocyanins derived from purple sweet potato roots, has been investigated for its effects on visual health. A study by Sun et al. (2015) found that Antho-rpamide II exhibits a dose-dependent promotion of retinal pigment epithelial cell proliferation. This suggests potential benefits for maintaining eye health and possibly contributing to protective activities against visual damage (Sun et al., 2015).
Role in Cardiovascular Health
Research has also explored the role of compounds like Antho-rpamide II in cardiovascular health. Wang et al. (2005) demonstrated that inhibition of Rho-kinase, a pathway that Antho-rpamide II could potentially influence, attenuated angiotensin II-induced cardiac hypertrophy. This implies a possible therapeutic role for Antho-rpamide II in preventing cardiovascular diseases (Wang et al., 2005).
Potential in Cancer Therapy
In the field of oncology, Faria et al. (2010) examined the anticancer properties of an anthocyanin extract, which includes compounds similar to Antho-rpamide II. Their study on breast cancer cell lines suggests that anthocyanins may have therapeutic potential against certain types of cancer (Faria et al., 2010).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N14O9.ClH/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25;/h3-5,8-9,20-22,25-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,46,48)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47);1H/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKLGZSRKOPHT-OSSAIMHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61ClN14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antho-rpamide II |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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